2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole
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Overview
Description
2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. The presence of a bromine atom and a methoxyphenyl group further enhances its chemical properties, making it a valuable compound in various scientific research fields.
Mechanism of Action
Target of Action
The 1,3,4-Oxadiazole, 2-bromo-5-(4-methoxyphenyl)- compound is known to interact with various enzymes and proteins that contribute to cell proliferation . These targets include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA synthesis, gene expression, DNA topology, telomere maintenance, and nucleotide metabolism, respectively .
Mode of Action
The compound interacts with its targets, modulating their activity and resulting in changes at the molecular level . For instance, by inhibiting thymidylate synthase, the compound can disrupt DNA synthesis, leading to cell cycle arrest . Similarly, by inhibiting HDAC, it can alter gene expression patterns, potentially inducing apoptosis .
Biochemical Pathways
The compound’s action affects several biochemical pathways. By inhibiting thymidylate synthase, it impacts the folate pathway, disrupting DNA synthesis and repair . Its inhibition of HDAC alters the acetylation status of histones, affecting chromatin structure and gene expression . Furthermore, by inhibiting topoisomerase II, it interferes with DNA topology and replication .
Pharmacokinetics
It can also act as a bioisosteric hydrogen bond acceptor for carbonyl compounds, potentially impacting its metabolism .
Result of Action
The compound’s action at the molecular level leads to cellular effects such as cell cycle arrest and apoptosis . By disrupting DNA synthesis and altering gene expression, it can inhibit cell proliferation and induce cell death . These effects contribute to its potential antitumor activity .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other compounds can influence its metabolism and excretion .
Biochemical Analysis
Biochemical Properties
It is known that 1,3,4-oxadiazole derivatives have been shown to interact with various enzymes and proteins, contributing to their antiproliferative effects
Cellular Effects
It is known that 1,3,4-oxadiazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1,3,4-Oxadiazole, 2-bromo-5-(4-methoxyphenyl)- is not well-defined. 1,3,4-oxadiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Oxadiazole derivatives can be synthesized through several methods. One common route involves the cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents . Another method includes the reaction between hydrazides and carboxylic acids, followed by intramolecular cyclization . For 2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole, a specific synthetic route involves the reaction of hydrazides with aryl isothiocyanates, followed by intramolecular cyclization in the presence of potassium hydrogen sulfate .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like iodine or bromine.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Iodine, bromine, and oxygen are common oxidizing agents used under mild conditions.
Reduction: Sodium borohydride is a common reducing agent used in organic synthesis.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different chemical properties.
1,2,3-Oxadiazole: Contains a different arrangement of nitrogen atoms in the ring.
1,2,5-Oxadiazole: Another isomer with unique chemical characteristics.
Uniqueness
2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of the bromine and methoxyphenyl groups, which enhance its chemical reactivity and biological activity. These functional groups make it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-13-7-4-2-6(3-5-7)8-11-12-9(10)14-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBLGMQKKFGHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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